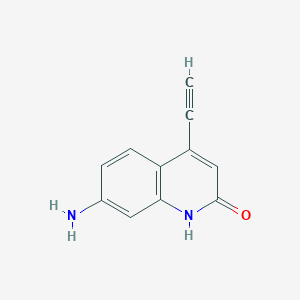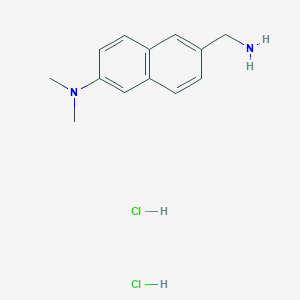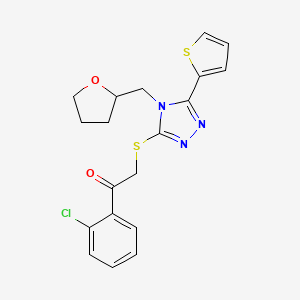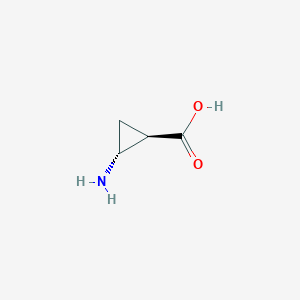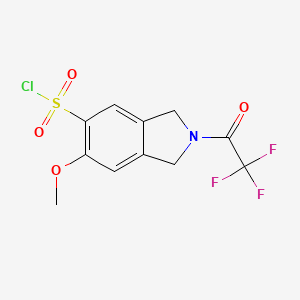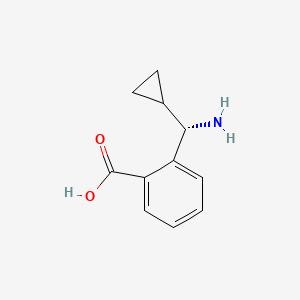
(S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopropyl group attached to an amino-methyl group, which is further connected to a benzoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Amino-Methylation:
Benzoic Acid Attachment: The final step involves the coupling of the amino-methyl-cyclopropyl intermediate with benzoic acid, which can be facilitated by activating agents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol or further to hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Imines, nitriles.
Reduction: Benzyl alcohol, hydrocarbons.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the target molecule, leading to conformational changes that affect its activity. The amino group can form hydrogen bonds or ionic interactions, further stabilizing the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride: The enantiomer of the compound, with similar but distinct biological activities.
2-(amino(cyclopropyl)methyl)benzoic acid: The non-salt form, with different solubility and bioavailability properties.
Cyclopropylamine derivatives: Compounds with similar cyclopropyl groups but different functional groups attached.
Uniqueness
(S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride stands out due to its chiral nature, which can lead to enantioselective interactions with biological targets. Its hydrochloride salt form enhances its solubility, making it more suitable for aqueous environments and biological applications.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2-[(S)-amino(cyclopropyl)methyl]benzoic acid |
InChI |
InChI=1S/C11H13NO2/c12-10(7-5-6-7)8-3-1-2-4-9(8)11(13)14/h1-4,7,10H,5-6,12H2,(H,13,14)/t10-/m0/s1 |
InChI-Schlüssel |
ZBOPEFNQOWSIAM-JTQLQIEISA-N |
Isomerische SMILES |
C1CC1[C@@H](C2=CC=CC=C2C(=O)O)N |
Kanonische SMILES |
C1CC1C(C2=CC=CC=C2C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B13120360.png)


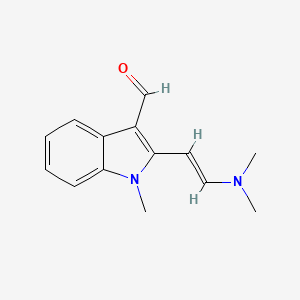
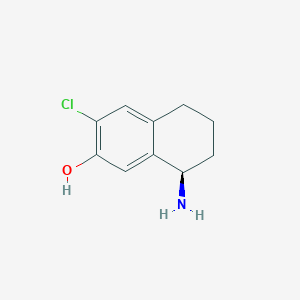

![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)
